6-Fold Higher 5-HT2 Binding Affinity of R-(-)-DOB Compared to Its S-(+) Enantiomer
In direct competition binding experiments using [3H]DOB-labeled rat cortical homogenates, R-(-)-DOB demonstrated a Ki of 0.39 nM, which represents a 6-fold greater affinity than the S-(+) enantiomer at central 5-HT2 binding sites [1]. This stereospecific affinity advantage establishes R-(-)-DOB as the essential enantiomer for high-sensitivity binding assays.
| Evidence Dimension | 5-HT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.39 nM |
| Comparator Or Baseline | S-(+)-DOB (6-fold lower affinity; calculated Ki ≈ 2.34 nM) |
| Quantified Difference | 6-fold higher affinity for R-(-)-DOB |
| Conditions | [3H]DOB-labeled rat cortical homogenate 5-HT2 sites |
Why This Matters
Procurement of R-(-)-DOB ensures maximal target engagement sensitivity in 5-HT2 receptor binding studies, avoiding the confounding reduction in affinity associated with the distomer.
- [1] Glennon, R.A., Titeler, M., Seggel, M.R., & Lyon, R.A. (1987). N-methyl derivatives of the 5-HT2 agonist 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 30(5), 930–932. View Source
